molecular formula C6H5BrN2O3 B1586308 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium CAS No. 60323-99-1

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium

Cat. No.: B1586308
CAS No.: 60323-99-1
M. Wt: 233.02 g/mol
InChI Key: FXJATGFTSNBVNK-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is an organic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol. This compound belongs to the nitropyridine family and is characterized by its unique structural features, including a bromine atom, a methyl group, and a nitro group on the pyridine ring. These functional groups significantly influence its reactivity and biological activity, making it a subject of interest in various fields of research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the nitro group is often correlated with enhanced biological activity, which may play a crucial role in its antimicrobial mechanisms .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor . Research indicates that it can interact with specific biological molecules such as proteins and nucleic acids, leading to alterations in enzyme activity. This interaction may inhibit certain enzymes that are critical in various biochemical pathways, offering insights into its pharmaceutical applications .

The mechanism of action for this compound involves binding to target enzymes or receptors, which can result in either inhibition or activation of specific cellular pathways. The structural characteristics of the compound, particularly the nitro group, are believed to enhance its binding affinity to these biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Chloro-6-methyl-4-nitropyridine 1-OxideChlorine instead of bromineDifferent reactivity profile due to halogen substitution
2-Methyl-4-nitropyridine N-OxideLacks bromineExhibits different biological activities
3-Chloro-4-nitropyridine 1-OxideDifferent substitution patternAlters chemical behavior significantly

These compounds differ primarily in their halogen substituents and substitution patterns on the pyridine ring, leading to variations in their reactivity and applications.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of nitro compounds, including this compound, demonstrated significant efficacy against both gram-positive and gram-negative bacteria. The results indicated that this compound could serve as a promising lead for developing new antimicrobial agents .

Enzyme Inhibition Research

Another investigation focused on the inhibitory effects of various nitro compounds on inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. The findings suggested that 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1ium exhibited potent inhibition of these enzymes, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJATGFTSNBVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372855
Record name 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60323-99-1
Record name 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated nitric acid (4 mL) was added to cold concentrated sulfuric acid (7 mL). 2-Bromo-6-methyl-pyridine 1-oxide (820 mg, 4.36 mmol) was added to this and then heated at 70° C. for 4 h. The mixture was cooled and poured slowly into ice-cold water (100 mL) and basified to pH ˜8 with sodium bicarbonate solution. This was extracted with ethyl acetate (4×50 mL) then the combined organic layers were dried over anhydrous sodium sulfate and concentrated to give a residue which was purified by washing with pentane (50 mL) to afford 2-bromo-6-methyl-4-nitro-pyridine 1-oxide (0.41 g, 40%) as a free flowing yellow solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To cooled nitric acid (concentrated, 168 ml) was added sulfuric acid (concentrated, 300 ml) under cooling followed by 2-bromo-6-methyl-pyridine 1-oxide (35 g, 0.186 mol). The mixture was stirred at 70° C. for 4 hours, cooled to room temperature and poored slowly on crushed ice. A stream of nitrogen was bubbled through the mixture overnight. The mixture was basified to pH 8 under cooling with NaOH (10N, ca. 1 L), diluted with water (3 L) and extracted with DCM (5×). The combined organic phases were dried (sodium sulfate) and evaporated to dryness to yield 27.6 g of a yellow crystaline solid (0.118 mol, 57%).
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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